1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine is a complex organic compound with the molecular formula C23H41NOSi and a molecular weight of 375.66 g/mol . This compound is characterized by its unique structure, which includes a benzenemethanamine core, a cyclohexyl group, and a dimethylsilyl ether moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine involves several steps. One common synthetic route includes the following steps:
Formation of the Benzenemethanamine Core: This step involves the reaction of benzylamine with appropriate reagents to form the benzenemethanamine core.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a series of reactions, including cyclohexylation.
Attachment of the Dimethylsilyl Ether Moiety: The dimethylsilyl ether group is attached using reagents such as tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole.
Analyse Chemischer Reaktionen
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a precursor in drug development.
Wirkmechanismus
The mechanism of action of 1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine can be compared with similar compounds such as:
Benzenemethanamine, N-(1,1-dimethylethyl)-: This compound has a simpler structure and lacks the cyclohexyl and dimethylsilyl ether groups.
Benzenemethanamine, N-methyl-: This compound has a methyl group instead of the more complex substituents found in the target compound.
Benzenemethanamine, N-(1,1-dimethylethyl)-4-ethyl-: This compound includes an ethyl group and lacks the cyclohexyl and dimethylsilyl ether groups.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical properties and reactivity, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
1331642-55-7 |
---|---|
Molekularformel |
C22H37NOSi |
Molekulargewicht |
359.629 |
IUPAC-Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)methanimine |
InChI |
InChI=1S/C22H37NOSi/c1-18(21-10-8-7-9-11-21)23-16-19-12-14-20(15-13-19)17-24-25(5,6)22(2,3)4/h7-11,16,18-20H,12-15,17H2,1-6H3 |
InChI-Schlüssel |
PIGJUHPDCYHQQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N=CC2CCC(CC2)CO[Si](C)(C)C(C)(C)C |
Synonyme |
N-[[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-α-methyl-benzenemethanamine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.